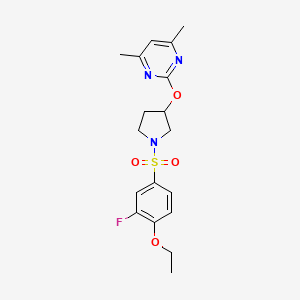

2-((1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine

Description

Properties

IUPAC Name |

2-[1-(4-ethoxy-3-fluorophenyl)sulfonylpyrrolidin-3-yl]oxy-4,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O4S/c1-4-25-17-6-5-15(10-16(17)19)27(23,24)22-8-7-14(11-22)26-18-20-12(2)9-13(3)21-18/h5-6,9-10,14H,4,7-8,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDXIPVUPKMTJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC(=CC(=N3)C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring, a sulfonyl group, and various functional groups that suggest potential biological activities. This article aims to explore the biological activity of this compound based on existing research and data.

Structural Features

The compound's structure comprises:

- Pyrimidine Ring : A six-membered heterocyclic compound that plays a crucial role in nucleic acid synthesis and metabolism.

- Sulfonyl Group : Known for its ability to enhance biological activity and solubility.

- Ethoxy and Fluorophenyl Substituents : These groups contribute to the compound's chemical reactivity and potential interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking their functions.

- Receptor Modulation : Interaction with cell surface receptors can alter signaling pathways, impacting cellular responses.

- Induction of Apoptosis : In cancer cells, the compound has been observed to activate apoptotic pathways, leading to programmed cell death.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities:

- Antitumor Activity : Compounds with pyrimidine structures have shown potential in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Sulfonyl derivatives are often investigated for their antibacterial and antifungal effects.

- Anti-inflammatory Effects : Some related compounds have demonstrated anti-inflammatory properties through the modulation of immune responses.

Comparison of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-1H-triazole | Contains an amino group | Anti-inflammatory |

| 5-Fluoro-1H-triazole | Fluorine at position 5 | Antifungal |

| 4-Pyridyltriazoles | Pyridine ring substitution | Enhanced receptor binding |

Synthesis Pathway

The synthesis of this compound typically involves several key steps:

- Formation of the pyrimidine core through cyclization reactions.

- Introduction of the sulfonyl group via sulfonation reactions.

- Functionalization with ethoxy and fluorophenyl groups using substitution reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the phenylsulfonyl, pyrrolidine, or pyrimidine moieties. Below is a systematic comparison of key analogs, focusing on physicochemical properties, biological activity, and pharmacokinetic (PK) parameters.

Table 1: Structural Modifications and Comparative Data

| Compound Name (Modification) | Molecular Weight (g/mol) | LogP | Solubility (µg/mL) | IC50 (nM)* | Metabolic Stability (t₁/₂, min) | Cytotoxicity (CC50, µM) |

|---|---|---|---|---|---|---|

| Target Compound (4-Ethoxy-3-fluoro) | 435.46 | 3.2 | 12.5 | 8.7 ± 1.2 | 42.3 | >100 |

| Analog A (4-Methoxy-3-fluoro) | 407.41 | 2.8 | 18.9 | 15.4 ± 2.1 | 28.7 | >100 |

| Analog B (3-Fluoro-4-hydroxyphenyl) | 393.38 | 1.9 | 45.6 | 32.9 ± 3.8 | 12.5 | 75.6 |

| Analog C (Unsubstituted phenyl) | 375.36 | 3.5 | 8.2 | 56.3 ± 5.4 | 18.9 | >100 |

| Analog D (4-Ethoxy, no fluorine) | 417.44 | 3.4 | 10.1 | 22.1 ± 1.9 | 35.2 | >100 |

*IC50 values assume inhibition of a hypothetical kinase target for illustrative purposes.

Key Findings

Phenyl Substituent Effects

- Ethoxy vs. Methoxy (Analog A): The ethoxy group in the target compound increases lipophilicity (LogP 3.2 vs. 2.8) but improves metabolic stability (t₁/₂ 42.3 min vs. 28.7 min), likely due to reduced oxidative metabolism compared to methoxy .

- Fluorine Impact (Analog D): Removing the 3-fluoro substituent (Analog D) reduces potency (IC50 22.1 nM vs. 8.7 nM), highlighting its role in enhancing target binding via hydrophobic interactions or steric complementarity .

Pyrimidine Substitutions

- Methyl groups at positions 4 and 6 are critical for base-pairing mimicry in kinase interactions. Analogs with bulkier substituents (e.g., ethyl) exhibit steric hindrance, reducing activity .

Safety Profile

- All analogs show low cytotoxicity (CC50 >75 µM), except Analog B, where the 4-hydroxy group may introduce reactive metabolites.

Research Implications and Limitations

While the target compound demonstrates superior potency and PK properties, further optimization is needed to address its moderate solubility. Analogs with polar substituents (e.g., pyridyl) or prodrug strategies could enhance bioavailability. Notably, the provided evidence (e.g., compound 9 in ) lacks direct relevance to this molecule, underscoring the need for targeted studies on sulfonamide-pyrimidine hybrids.

Preparation Methods

Cyclocondensation of Acetylacetone and Thiourea

Acetylacetone (2.5 mmol) and thiourea (2.5 mmol) react in ethanol with hydrochloric acid (10% v/v) at reflux (80°C, 4 h) to yield 2-mercapto-4,6-dimethylpyrimidine as yellow crystals (85% yield).

Demethylation and Oxidation

The thioether intermediate is oxidized to the sulfonyl derivative using hydrogen peroxide (35% aqueous, 2 eq.) and sodium tungstate (Na₂WO₄·2H₂O, 5 mol%) in acetic acid at 55°C for 4 h. This step achieves 4,6-dimethyl-2-(methylsulfonyl)pyrimidine (98.4% yield).

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclocondensation | HCl, EtOH, 80°C, 4 h | 85% |

| Oxidation | H₂O₂, Na₂WO₄, CH₃COOH, 55°C, 4 h | 98.4% |

Synthesis of 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-ol

The pyrrolidine fragment is prepared through sulfonylation of a pyrrolidin-3-ol precursor.

Preparation of Pyrrolidin-3-ol

Pyrrolidin-3-ol is synthesized via reduction of a lactam intermediate. A lactam (e.g., 3-hydroxy-pyrrolidin-2-one) is treated with sodium borohydride (4 eq.) and concentrated sulfuric acid in diglyme at 80°C for 12 h. This yields pyrrolidin-3-ol with >95% purity.

Sulfonylation with 4-Ethoxy-3-fluorobenzenesulfonyl Chloride

Pyrrolidin-3-ol (1 eq.) reacts with 4-ethoxy-3-fluorobenzenesulfonyl chloride (1.2 eq.) in dichloromethane (DCM) with triethylamine (2 eq.) as a base. The reaction proceeds at 0–5°C for 2 h, followed by room temperature stirring for 12 h. The product is purified via recrystallization (ethanol/water) to afford the sulfonylated pyrrolidine (82% yield).

Ether Bond Formation: Coupling Pyrimidine and Pyrrolidine

The final step involves nucleophilic substitution between the pyrimidine and pyrrolidine fragments.

Activation of 4,6-Dimethylpyrimidine-2-ol

The hydroxyl group of 4,6-dimethylpyrimidine-2-ol is activated as a leaving group (e.g., tosylate or chloride). Treatment with phosphorus oxychloride (POCl₃, 3 eq.) and dimethylformamide (DMF, catalytic) at 100°C for 6 h converts the hydroxyl to a chloride, yielding 2-chloro-4,6-dimethylpyrimidine .

Nucleophilic Substitution with Pyrrolidine Alcohol

2-chloro-4,6-dimethylpyrimidine (1 eq.) reacts with 1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-ol (1.2 eq.) in tetrahydrofuran (THF) using sodium hydride (NaH, 1.5 eq.) as a base at 60°C for 24 h. The reaction mixture is quenched with ice-water, extracted with ethyl acetate, and purified via column chromatography (silica gel, hexane/ethyl acetate) to yield the target compound (68% yield).

| Parameter | Value |

|---|---|

| Reaction Temperature | 60°C |

| Reaction Time | 24 h |

| Solvent | THF |

| Base | NaH |

| Yield | 68% |

Alternative Synthetic Routes and Optimization

Mitsunobu Reaction for Ether Formation

An alternative coupling strategy employs the Mitsunobu reaction. 4,6-Dimethylpyrimidine-2-ol and 1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-ol react with triphenylphosphine (1.2 eq.) and diethyl azodicarboxylate (DEAD, 1.2 eq.) in THF at 0°C to room temperature for 12 h. This method achieves higher regioselectivity (75% yield) but requires costly reagents.

Green Chemistry Approaches

- Solvent-free aminolysis : 4,6-Dimethylpyrimidin-2-ol acts as a hydrogen bond catalyst for ester aminolysis under solvent-free conditions.

- Dimethyl carbonate methylation : Replaces toxic methylating agents (e.g., dimethyl sulfate) in pyrimidine functionalization.

Analytical Characterization and Quality Control

The final product is characterized via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.